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molecular formula C14H12O4 B191087 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 17720-60-4

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No. B191087
M. Wt: 244.24 g/mol
InChI Key: KLFCJXAPIFIIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018244B2

Procedure details

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (119.000 g, 487.2 mmol, 1.0 equiv.) and ethyl acetate (400 mL) was added to a 2 L 3 neck round bottomed flask equipped with a stir bar a thermometer, a condenser and a nitrogen inlet. The flask was flushed with nitrogen for 2 minutes and 3,4-dihydro-2H-pyran (222.252 ml, 2436.1 mmol, 5.0 equiv.) was added from a graduated cylinder. The suspension was flushed with nitrogen for 2 minutes and p-toluenesulfonic acid (0.378 g, 2.2 mmol, 0.0 equiv.) was added to the reaction. An exothermic reaction took place and the temperature rose from 20 to 33° C. over 5 minutes. The yellow suspension became a red solution within 1 minute of PTSA addition. The reaction was stirred for 66 h at room temperature. The reaction was monitored by HPLC at 4, 5 and 6 hours. The chromatograms indicated the reaction was 74%, 90% and 100% complete at the time indicated respectively. TEA (5 mL) was added to the cream colored slurry to stop the reaction. The slurry was transferred to a round bottomed flask (2 L) and the three neck flask rinsed with ethyl acetate. The slurry was concentrated on a rotovap to give a cream colored powdery solid. The solid was transferred to a 2 L Erlenmeyer flask. Isopropyl alcohol (IPA) was used to rinse the flask. The solid was recrystallized from IPA (1.4 L). The suspension was cooled in an ice bath for 30 minutes and the solid collected by vacuum filtration. The solid was rinsed with ice cold IPA until the filtrate was colorless and dried in a vacuum oven to give a white powder (162.24 g). The mother liquor and washes were combined and concentrated to an orange oil (38.09 g).
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
222.252 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.378 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[C:19]([O:22][CH2:23][CH3:24])(=O)[CH3:20].[O:25]1[CH:30]=[CH:29][CH2:28][CH2:27][CH2:26]1.[CH3:31]C1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)(C)C>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH:23]2[CH2:24][CH2:31][CH2:20][CH2:19][O:22]2)[CH:5]=[CH:4][C:3]=1[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH:30]2[CH2:29][CH2:28][CH2:27][CH2:26][O:25]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)O)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
3
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
222.252 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.378 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 66 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir bar a thermometer, a condenser and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The suspension was flushed with nitrogen for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
within 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
was monitored by HPLC at 4, 5 and 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The slurry was transferred to a round bottomed flask
WASH
Type
WASH
Details
(2 L) and the three neck flask rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
to give a cream
WASH
Type
WASH
Details
to rinse the flask
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from IPA (1.4 L)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
The solid was rinsed with ice cold IPA until the filtrate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OC1OCCCC1)C(CC1=CC=C(C=C1)OC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 162.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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